molecular formula C14H13F5O2 B4751209 4,4,5,5,5-pentafluoropentyl 3-phenylacrylate

4,4,5,5,5-pentafluoropentyl 3-phenylacrylate

Cat. No. B4751209
M. Wt: 308.24 g/mol
InChI Key: XPNJMRVGBZLDDA-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5,5-pentafluoropentyl 3-phenylacrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylate family and is known for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoropentyl 3-phenylacrylate is not well understood. However, it is believed that the unique chemical structure of this compound allows it to interact with various biological systems, including enzymes and receptors. This interaction may lead to changes in biochemical and physiological processes, which could have potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that 4,4,5,5,5-pentafluoropentyl 3-phenylacrylate has various biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have potential anticancer properties, although further research is needed to fully understand its mechanism of action in this regard.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4,5,5,5-pentafluoropentyl 3-phenylacrylate in lab experiments is its unique chemical properties. This compound has excellent solubility in various solvents, making it easy to work with in the lab. Additionally, its electron-transporting properties make it a promising candidate for use in organic electronics. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in research.

Future Directions

There are many potential future directions for research on 4,4,5,5,5-pentafluoropentyl 3-phenylacrylate. One potential direction is the development of new materials for use in organic electronics, including OLEDs and OPVs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is potential for the development of new synthetic methods for the production of 4,4,5,5,5-pentafluoropentyl 3-phenylacrylate, which could help to reduce its cost and make it more widely available for research.

Scientific Research Applications

4,4,5,5,5-pentafluoropentyl 3-phenylacrylate has various scientific research applications. One of the most promising applications is in the field of organic electronics. This compound has been found to have excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, it has been used as a building block in the synthesis of various functional materials, including liquid crystals and polymers.

properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F5O2/c15-13(16,14(17,18)19)9-4-10-21-12(20)8-7-11-5-2-1-3-6-11/h1-3,5-8H,4,9-10H2/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNJMRVGBZLDDA-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,5-pentafluoropentyl (Z)-3-phenylprop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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